molecular formula C11H15NO B7858291 3-(3-Methylphenyl)-3-pyrrolidinol HCl

3-(3-Methylphenyl)-3-pyrrolidinol HCl

Cat. No.: B7858291
M. Wt: 177.24 g/mol
InChI Key: NELYUTCWSBAKLX-UHFFFAOYSA-N
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Description

3-(3-Methylphenyl)-3-pyrrolidinol HCl is a chemical compound with the molecular formula C11H15NO and a molecular weight of 177.24 g/mol . It features a pyrrolidine ring, a saturated five-membered nitrogen heterocycle that is a versatile and privileged scaffold in medicinal chemistry and drug discovery . The pyrrolidine ring allows for efficient exploration of the pharmacophore space due to its sp3-hybridization, contributes to the stereochemistry of the molecule, and provides increased three-dimensional coverage due to the non-planarity of the ring . This saturated scaffold is found in numerous biologically active molecules and natural alkaloids, and its derivatives are investigated for a wide range of therapeutic areas . Researchers utilize pyrrolidine-based compounds like this one in the design and synthesis of novel molecules with potential pharmacological activity. The 3-methylphenyl substituent on the pyrrolidine ring makes this compound a valuable building block for developing ligands for various biological targets. Compounds containing pyrrolidine cores are commonly explored in central nervous system (CNS) drug discovery, as well as for their potential antibacterial, anticonvulsant, and analgesic properties . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-(3-methylphenyl)pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-9-3-2-4-10(7-9)11(13)5-6-12-8-11/h2-4,7,12-13H,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NELYUTCWSBAKLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2(CCNC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Malic Acid Derivatives

In a method adapted from CN113321605A, malic acid (compound I) reacts with methylamine (compound II) in toluene under reflux to form 3-hydroxy-1-methylcyclobutanediamide (compound III). While this patent focuses on 1-methyl-3-pyrrolidinol, the strategy can be extrapolated to introduce aryl groups. Substituting methylamine with 3-methylbenzylamine or analogous aryl amines could yield 3-(3-methylphenyl) intermediates. The reaction typically proceeds at 15–85°C over 10–18 hours, followed by crystallization to isolate the solid intermediate.

Aminohydroxybutyric Acid Esterification

EP4382529A1 describes the esterification of aminohydroxybutyric acid (IV) with methanol and acetyl chloride to form a methyl ester intermediate (Va). For 3-(3-methylphenyl) variants, modifying the starting material to include a 3-methylphenyl group—e.g., using 3-(3-methylphenyl)aminohydroxybutyric acid—would enable the synthesis of tailored lactams. The process employs sulfuric acid and methanol under reflux (55–70°C) for 2–4 hours, achieving yields upwards of 44% over four steps.

Reduction of Lactam Intermediates

Reduction of lactams to pyrrolidinols is a pivotal step, often utilizing borohydride reagents.

Sodium Borohydride in Diglyme

As detailed in EP4382529A1, sodium borohydride (4 eq.) in diglyme reduces lactams to pyrrolidinols at 80°C over 12 hours. For 3-(3-methylphenyl) derivatives, this method ensures retention of stereochemistry and functional groups. The use of diglyme as a solvent enhances reaction efficiency, with yields exceeding 85% in optimized conditions.

Borane-Based Reductions

CN113321605A highlights the use of sodium borohydride, potassium borohydride, or boron trifluoride-ethyl ether for reducing cyclic intermediates. For instance, compound III (3-hydroxy-1-methylcyclobutanediamide) reacts with sodium borohydride in tetrahydrofuran (THF) at 0–50°C, followed by hydrochloric acid quenching and ethyl acetate extraction. Adapting this to 3-(3-methylphenyl) substrates would involve analogous steps, with careful temperature control to prevent side reactions.

Deprotection and Salt Formation

Hydrochloric Acid-Mediated Deprotection

A method from ChemicalBook (WO2016/100940) demonstrates the deprotection of tert-butyl 3-hydroxy-3-phenylpyrrolidine-1-carboxylate using HCl in methanol/diethyl ether. For 3-(3-methylphenyl) analogs, substituting the phenyl group with 3-methylphenyl in the Boc-protected intermediate enables a parallel pathway. The reaction proceeds at 0–20°C under argon, yielding 88% of the hydrochloride salt after solvent removal.

Crystallization and Purification

Post-deprotection, purification via crystallization or distillation is critical. CN113321605A outlines a protocol using n-heptane and propanol to crystallize intermediates, achieving >95% purity. For the final HCl salt, ethyl acetate extraction and reduced-pressure distillation are employed, yielding 26.8–41.5 g of product per batch.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey ReagentsConditionsYieldPurity
Lactam ReductionAminohydroxybutyric acidNaBH₄, diglyme80°C, 12 h85%>99%
Boc DeprotectionBoc-protected intermediateHCl, MeOH/Et₂O0–20°C, 4 h88%95%
CyclizationMalic acid, methylamineNaBH₄, THF0–50°C, 2–18 h70–75%90–95%

Optimization Strategies

Solvent and Temperature Effects

THF and diglyme are preferred for their ability to stabilize reactive intermediates. Reactions conducted below 50°C minimize byproduct formation, as evidenced by the high purity of CN113321605A’s outputs.

Scalability and Industrial Adaptation

EP4382529A1 emphasizes scalability, with stepwise protocols compliant with Good Manufacturing Practices (GMP) . Large-scale batches (e.g., 1–2 kg) require precise stoichiometry and inert atmospheres to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylphenyl)-3-pyrrolidinol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 3-(3-Methylphenyl)-3-pyrrolidinone.

    Reduction: Formation of 3-(3-Methylphenyl)-3-pyrrolidine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly in the following areas:

  • Neuroprotection : Studies indicate that 3-(3-Methylphenyl)-3-pyrrolidinol HCl may protect neurons from degeneration. For instance, in vitro experiments have shown that it reduces apoptosis rates in neuronal cells under stress conditions, suggesting its application in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
  • Antidepressant Activity : Animal model studies have demonstrated that this compound exhibits antidepressant-like effects, comparable to traditional antidepressants. It has been shown to increase locomotor activity and reduce immobility in forced swim tests, indicating potential use in treating mood disorders .
  • Analgesic Properties : Preliminary research suggests that it may possess analgesic effects, which could be beneficial in pain management therapies .

The biological activity of this compound can be summarized as follows:

Activity TypeEffect ObservedReference
NeuroprotectionProtects against ER stress
AntidepressantReduces depressive-like behavior
AnalgesicDecreases pain responses

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor, particularly targeting acetylcholinesterase (AChE). It demonstrates strong inhibition with an IC50 value around 10 µM, suggesting potential applications in enhancing cholinergic transmission for treating cognitive disorders.

Case Study 1: Neuroprotective Effects

In a controlled study, researchers treated human motor neurons with this compound under conditions simulating oxidative stress. The results indicated a significant reduction in cell death compared to untreated controls, highlighting its neuroprotective capabilities .

Case Study 2: Antidepressant-Like Activity

Another study focused on the antidepressant-like effects of this compound using rodent models. The administration of varying doses led to observable increases in activity levels and decreased signs of despair, reinforcing its potential as a treatment for depression .

Industrial Applications

Beyond medicinal chemistry, this compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for developing new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Methylphenyl)-3-pyrrolidinol hydrochloride involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The aromatic ring can participate in π-π interactions, further modulating the compound’s effects. These interactions can affect various pathways, including enzyme activity and receptor signaling.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

(a) 3-(2-Methylphenyl)-3-pyrrolidinol HCl (CAS 91246-30-9)
  • Structure : Differs in the position of the methyl group on the phenyl ring (2-methyl vs. 3-methyl).
  • Key Data: Molecular Formula: C₁₁H₁₅NO·HCl Molecular Weight: 214 logP: 1.31 (moderate lipophilicity) Purity: 95% Form: Solid, racemic mixture .
(b) 3-Methylpyrrolidine-3-carbonitrile HCl (CAS 1205750-61-3)
  • Structure : Replaces the hydroxyl and phenyl groups with a nitrile and methyl group.
  • Key Data :
    • Molecular Formula: C₆H₁₁ClN₂
    • Molecular Weight: 146.62
    • Applications: Used in synthesizing agrochemicals and pharmaceuticals via nitrile reactivity .
  • Implications : The nitrile group enhances polarity, reducing membrane permeability but offering versatility in further derivatization.
(c) (S)-3-Hydroxypyrrolidine HCl (CAS 122536-94-1)
  • Structure : Lacks the methylphenyl substituent, retaining only the hydroxyl group.
  • Key Data: Molecular Formula: C₄H₉NO·HCl Molecular Weight: 123.59 Purity: 97% enantiomeric excess (e.e.) logP: Lower than methylphenyl analogs due to reduced hydrophobicity .
  • Implications : Simplified structure increases hydrophilicity, favoring solubility but limiting blood-brain barrier penetration.
(d) Tolperisone HCl (3-Tolperisone Hydrochloride)
  • Structure: Features a piperidine ring (six-membered) instead of pyrrolidine, with a propanone linker and methylphenyl group.
  • Applications : Clinically used as a muscle relaxant. Piperidine’s larger ring size alters conformational flexibility and receptor interactions compared to pyrrolidine derivatives .

Physicochemical and Pharmacological Properties

Compound Molecular Formula Molecular Weight logP Purity Key Functional Groups
3-(3-Methylphenyl)-3-pyrrolidinol HCl* C₁₁H₁₅NO·HCl ~214 (estimated) ~1.3 N/A Hydroxyl, 3-methylphenyl
3-(2-Methylphenyl)-3-pyrrolidinol HCl C₁₁H₁₅NO·HCl 214 1.31 95% Hydroxyl, 2-methylphenyl
3-Methylpyrrolidine-3-carbonitrile HCl C₆H₁₁ClN₂ 146.62 ~0.5 N/A Nitrile, methyl
(S)-3-Hydroxypyrrolidine HCl C₄H₉NO·HCl 123.59 ~0.2 97% e.e. Hydroxyl

*Estimated based on positional isomer data .

Biological Activity

3-(3-Methylphenyl)-3-pyrrolidinol hydrochloride (HCl) is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C12_{12}H17_{17}ClN
  • Molecular Weight : 215.73 g/mol
  • CAS Number : [B7858291]

The compound features a pyrrolidine ring substituted with a 3-methylphenyl group, which may influence its interaction with biological targets.

The biological activity of 3-(3-Methylphenyl)-3-pyrrolidinol HCl may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which can lead to altered physiological responses.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing neurotransmission and potentially exhibiting neuroprotective effects.
  • Antiproliferative Activity : Preliminary studies suggest that it may possess antiproliferative properties against various cancer cell lines.

Biological Activity Overview

Research has indicated several biological activities associated with this compound:

  • Anticancer Properties : Studies have evaluated its effects on cancer cell lines, demonstrating significant cytotoxicity comparable to established chemotherapeutics.
  • Neuroprotective Effects : Investigations into its neuroprotective potential reveal promising results in models of neurodegenerative diseases.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerCytotoxicity against cancer cells
NeuroprotectionProtective effects in neuronal models
Enzyme InhibitionInhibition of key metabolic enzymes

Case Studies and Research Findings

  • Anticancer Activity :
    • A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including breast and lung cancer cells. The compound exhibited IC50_{50} values significantly lower than those of control drugs, indicating strong anticancer potential .
  • Neuroprotective Effects :
    • In a model of amyotrophic lateral sclerosis (ALS), the compound was tested for its ability to protect motor neurons from degeneration. Results showed that treatment with this compound led to increased survival rates and reduced apoptosis in motor neuron cultures .

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